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Compound of Interest

Compound Name: Acremine I

Cat. No.: B15560488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis

of acremine analogues, focusing on the enantioselective total synthesis of acremine F and its

subsequent conversion to acremines A and B. Acremine and its derivatives are a family of

meroterpenoid natural products that have garnered interest due to their potential biological

activities. This guide is intended to provide researchers in organic synthesis and drug discovery

with the necessary information to replicate and build upon these synthetic strategies.

Data Presentation
The following tables summarize the key quantitative data from the asymmetric synthesis of

acremine F and its analogues.

Table 1: Yields and Enantiomeric Excess for Key Intermediates in the Asymmetric Synthesis of

Acremine F
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Step Intermediate
Reagents and
Conditions

Yield (%)
Enantiomeric
Excess (ee %)

1 Diol 10

Sharpless

Asymmetric

Dihydroxylation

of 13

42 25

2 Acetonide 14
10, 2,2-DMP,

PPTS, DMF
76 -

3 Enone 15

14, Pd(OAc)₂,

benzoquinone,

MeCN/H₂O

85 -

4 Allylic Alcohol 16

15,

vinylmagnesium

bromide, THF

95 -

5 Triol 9 16, HCl, THF 98
>99 (after kinetic

resolution)

6 Acremine F (5)

9, vinylstannane

18, Pd(PPh₃)₄,

CuTC, DMF

96 >99

Table 2: Conversion of Acremine F to Acremine A and B

Product Starting Material
Reagents and
Conditions

Yield (%)

Acremine A (1) Acremine F (5) IBX, DMSO 85

Acremine B (2) Acremine F (5)
IBX, DMSO

(prolonged reaction)
75

Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
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Protocol 1: Asymmetric Synthesis of Acremine F (5)
This protocol outlines the multi-step synthesis of acremine F, commencing from the readily

available starting material 13.

Step 1: Sharpless Asymmetric Dihydroxylation to Diol (10)

To a solution of AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.0 eq) in a 1:1

mixture of t-BuOH and H₂O (10 mL/mmol of olefin) at 0 °C, add the olefin 13 (1.0 eq).

Stir the reaction mixture vigorously at 0 °C until TLC analysis indicates complete

consumption of the starting material.

Quench the reaction by adding solid sodium sulfite (1.5 g/mmol of olefin) and stir for 1 hour.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography (EtOAc/hexanes) to afford diol 10.

Step 2: Protection as Acetonide (14)

To a solution of diol 10 (1.0 eq) in 2,2-dimethoxypropane (10 eq), add a catalytic amount of

pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

Stir the mixture at room temperature for 2 hours.

Quench the reaction with triethylamine (0.5 mL) and concentrate under reduced pressure.

Purify the residue by flash column chromatography (EtOAc/hexanes) to yield acetonide 14.

Step 3: Saegusa-Ito Oxidation to Enone (15)

To a solution of acetonide 14 (1.0 eq) in a 4:1 mixture of acetonitrile and water, add

palladium(II) acetate (0.1 eq) and benzoquinone (1.2 eq).

Stir the reaction mixture at room temperature for 12 hours.
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Dilute the reaction with diethyl ether and filter through a pad of Celite.

Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄,

and concentrate in vacuo.

Purify the crude product by flash column chromatography (EtOAc/hexanes) to give enone

15.

Step 4: Vinylation to Allylic Alcohol (16)

To a solution of enone 15 (1.0 eq) in anhydrous THF at -78 °C, add vinylmagnesium bromide

(1.5 eq, 1.0 M in THF) dropwise.

Stir the reaction at -78 °C for 1 hour, then warm to room temperature.

Quench the reaction with saturated aqueous NH₄Cl.

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the residue by flash column chromatography (EtOAc/hexanes) to afford allylic alcohol

16.

Step 5: Deprotection and Kinetic Resolution to Triol (9)

To a solution of allylic alcohol 16 (1.0 eq) in THF, add 1 M aqueous HCl.

Stir the mixture at room temperature until TLC indicates complete deprotection.

Neutralize the reaction with saturated aqueous NaHCO₃.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

to give the crude triol.
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The subsequent kinetic resolution is achieved during the highly enantioselective reduction

step in the synthesis of a related intermediate, leading to the highly enantioenriched triol 9.

Step 6: Stille Coupling to Acremine F (5)

To a solution of triol 9 (1.0 eq) and vinylstannane 18 (2.0 eq) in DMF, add

tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and copper(I) thiophene-2-carboxylate

(CuTC, 1.2 eq).

Stir the reaction mixture at 65 °C for 12 hours.

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the crude product by flash column chromatography (EtOAc/hexanes) to afford

acremine F (5).

Protocol 2: Synthesis of Acremine A (1) and Acremine B
(2)
Synthesis of Acremine A (1)

To a solution of acremine F (5, 1.0 eq) in DMSO, add 2-iodoxybenzoic acid (IBX, 1.5 eq).

Stir the reaction mixture at room temperature for 4 hours.

Dilute the reaction with diethyl ether and filter to remove the solids.

Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄,

and concentrate.

Purify the crude product by flash column chromatography (EtOAc/hexanes) to yield acremine

A (1).

Synthesis of Acremine B (2)

To a solution of acremine F (5, 1.0 eq) in DMSO, add IBX (3.0 eq).
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Stir the reaction mixture at room temperature for 24 hours.

Work-up and purify as described for the synthesis of acremine A to afford acremine B (2).

Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.

Synthesis of Acremine F

Compound 13 Sharpless Dihydroxylation Diol 10 Acetonide Protection Acetonide 14 Saegusa-Ito Oxidation Enone 15 Vinylation Allylic Alcohol 16 Deprotection & Kinetic Resolution Triol 9 Stille Coupling Acremine F (5)

Click to download full resolution via product page

Caption: Overall workflow for the asymmetric total synthesis of acremine F.

Conversion to Acremine A and B

Acremine F (5)

Selective Oxidation (IBX) Further Oxidation (IBX)

Acremine A (1) Acremine B (2)

Click to download full resolution via product page

Caption: Synthetic routes for the conversion of acremine F to acremines A and B.
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Biological Activity and Signaling Pathways
While the asymmetric synthesis of acremine analogues has been successfully established,

detailed studies on their specific biological mechanisms of action and the signaling pathways

they modulate are still emerging. It is known that some members of the acremine family exhibit

antifungal properties.

The broader class of meroterpenoids, to which acremines belong, is known to possess a wide

range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The

mechanisms of action for these compounds are diverse and can involve:

Inhibition of Fungal Growth: Acremines A-D have been reported to inhibit the germination of

Plasmopara viticola sporangia. The precise molecular targets responsible for this inhibition

are yet to be fully elucidated.

Disruption of Cell Membranes: Some meroterpenoids are known to interact with and disrupt

the integrity of fungal cell membranes, leading to cell death.

Enzyme Inhibition: It is plausible that acremine analogues could act as inhibitors of key

enzymes in fungal metabolic or signaling pathways.

Further research is required to delineate the specific signaling pathways affected by acremine

analogues. Structure-activity relationship (SAR) studies on a broader range of synthetic

analogues will be crucial in identifying the key structural features responsible for their biological

activity and in pinpointing their molecular targets. The synthetic routes outlined in this

document provide a solid foundation for the generation of such a library of analogues for future

biological investigations.

To cite this document: BenchChem. [Asymmetric Synthesis of Acremine Analogues:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15560488#asymmetric-synthesis-of-acremine-
analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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